4-Bromo-5-iodo-2-methyl-benzoic acid

Vue d'ensemble

Description

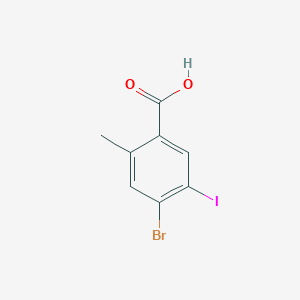

4-Bromo-5-iodo-2-methyl-benzoic acid is a chemical compound with the molecular formula C8H6BrIO2 . It is a white solid at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Bromo-5-iodo-2-methyl-benzoic acid consists of a benzene ring substituted with a bromo group, an iodo group, a methyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C8H6BrIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

4-Bromo-5-iodo-2-methyl-benzoic acid is a white solid . It has a molecular weight of 340.94 . The compound is stored at temperatures between 0-5°C .Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-5-iodo-2-methyl-benzoic acid: is a valuable compound in organic synthesis due to its halogenated aromatic structure. It can act as a precursor for various organic reactions, including Suzuki coupling, which is used to form carbon-carbon bonds. This compound’s bromine and iodine atoms make it a versatile reagent for cross-coupling reactions that form biaryl structures, which are common in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-5-iodo-2-methyl-benzoic acid can be utilized to synthesize complex molecules that serve as active pharmaceutical ingredients (APIs). Its structure is conducive to modifications that can lead to the development of novel therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs .

Material Science

The compound’s potential in material science lies in its ability to act as a building block for organic semiconductors. These semiconductors are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are used in flexible displays and solar panels, respectively .

Agrochemical Development

In agrochemical development, 4-Bromo-5-iodo-2-methyl-benzoic acid can be used to create new pesticides and herbicides. Its halogenated structure allows for the synthesis of compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving agricultural yield .

Dye Manufacturing

This compound can also be employed in the synthesis of dyes and pigments. The presence of halogens in its structure makes it suitable for creating colorants with enhanced stability and brightness, which are used in textiles, inks, and coatings .

Analytical Chemistry

In analytical chemistry, 4-Bromo-5-iodo-2-methyl-benzoic acid can be used as a standard or reference material in chromatography and mass spectrometry. It helps in the identification and quantification of complex mixtures by serving as a comparison point .

Catalyst Development

The compound’s structure is beneficial for developing catalysts used in chemical reactions. Catalysts derived from 4-Bromo-5-iodo-2-methyl-benzoic acid can increase the efficiency and selectivity of chemical processes, which is vital in industrial chemistry .

Environmental Science

Lastly, in environmental science, researchers can use 4-Bromo-5-iodo-2-methyl-benzoic acid to study the behavior of halogenated compounds in the environment. It can serve as a model compound to understand the degradation and persistence of pollutants in various ecosystems .

Propriétés

IUPAC Name |

4-bromo-5-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWSYPOXDJYFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)

![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)

![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1528377.png)

![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)